An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dichloro-5-ethyl-5-methylhydantoin
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dichloro-5-ethyl-5-methylhydantoin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Dichloro-5-ethyl-5-methylhydantoin, a halogenated hydantoin (B18101) with applications as a halogenating agent and biocide. This document details the synthetic pathway from its precursor, 5-ethyl-5-methylhydantoin (B102286), and outlines key characterization parameters. The information is compiled from patent literature and chemical databases to support research and development activities.
Synthesis
The synthesis of 1,3-Dichloro-5-ethyl-5-methylhydantoin is a two-step process involving the initial formation of the hydantoin ring followed by N-chlorination.
Synthesis of the Precursor: 5-Ethyl-5-methylhydantoin
The precursor, 5-ethyl-5-methylhydantoin, can be synthesized via the Bucherer-Bergs reaction. This method involves the reaction of a ketone (2-butanone, also known as methyl ethyl ketone) with ammonium (B1175870) carbonate and potassium cyanide.[1] An alternative method described in the literature involves the reaction of methylethylketone cyanohydrin with ammonium carbonate, reportedly yielding 5-ethyl-5-methylhydantoin.
Experimental Protocol: Synthesis of 5-Ethyl-5-methylhydantoin (Adapted from Analogous Procedures)
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In a suitable reaction vessel, combine 2-butanone (B6335102), potassium cyanide, and ammonium carbonate.
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The reaction is typically carried out in a suitable solvent, such as aqueous ethanol.
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Heat the reaction mixture, for example, to 60°C.[1]
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After the reaction is complete, the 5-ethyl-5-methylhydantoin product is isolated. This may involve acidification of the reaction mixture to precipitate the product, followed by filtration, washing, and drying.
Chlorination of 5-Ethyl-5-methylhydantoin
The N-chlorination of 5-ethyl-5-methylhydantoin to yield the title compound is achieved by reacting the precursor with chlorine gas in an aqueous alkaline solution.[1][2] The pH of the reaction is a critical parameter and is controlled by the addition of a base, such as sodium hydroxide (B78521).[2] The mechanism for the chlorination of analogous 5,5-disubstituted hydantoins suggests that the N3 position is chlorinated first, followed by chlorination at the N1 position.
Experimental Protocol: Synthesis of 1,3-Dichloro-5-ethyl-5-methylhydantoin [1][2]
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Prepare a solution of 5-ethyl-5-methylhydantoin in water.
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Cool the solution to approximately 10°C.
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Add a cooled (10°C) 20% aqueous solution of sodium hydroxide to the 5-ethyl-5-methylhydantoin mixture.
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Introduce chlorine gas into the reaction mixture over a period of approximately 2.5 hours.
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The reaction temperature should be maintained between 10°C and 30°C.[2]
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Upon completion of the reaction, the solid product is collected by vacuum filtration.
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The product is then washed with water and dried.
Characterization
The characterization of 1,3-Dichloro-5-ethyl-5-methylhydantoin involves the determination of its physicochemical properties and spectroscopic analysis to confirm its structure.
Physicochemical Properties
A summary of the known quantitative data for 1,3-Dichloro-5-ethyl-5-methylhydantoin and its precursor is presented in Table 1.
| Property | 1,3-Dichloro-5-ethyl-5-methylhydantoin | 5-Ethyl-5-methylhydantoin |
| Molecular Formula | C₆H₈Cl₂N₂O₂ | C₆H₁₀N₂O₂ |
| Molecular Weight | 211.05 g/mol [3] | 142.16 g/mol |
| Melting Point | 60 - 62 °C | 144 - 150 °C |
| Appearance | White to off-white powder or solid | Solid |
| Solubility in Water | 2,800 mg/L at 20°C | Data not available |
| Density | 1.26 g/cm³ at 20°C | Data not available |
| Active Halogen as Cl+ | 33.4%[1] | Not applicable |
Table 1: Physicochemical properties of 1,3-Dichloro-5-ethyl-5-methylhydantoin and its precursor.
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of the carbonyl (C=O) groups in the hydantoin ring, typically in the range of 1700-1800 cm⁻¹. Other expected peaks include C-H stretching vibrations from the ethyl and methyl groups around 2850-3000 cm⁻¹ and C-N stretching vibrations.
Mass Spectrometry (MS): Mass spectrometry should reveal a molecular ion peak ([M]⁺). Due to the presence of two chlorine atoms, this peak will exhibit a characteristic isotopic pattern. The [M]⁺, [M+2]⁺, and [M+4]⁺ peaks are expected to have a relative intensity ratio of approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons) and a singlet for the methyl group protons. The exact chemical shifts would need to be determined experimentally. For the analogous 1,3-dichloro-5,5-dimethylhydantoin, the two methyl groups appear as a single peak.[4]
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¹³C NMR: The carbon NMR spectrum should display signals for the two carbonyl carbons, the quaternary carbon at the 5-position, and the carbons of the ethyl and methyl groups.
Visualizations
Synthetic Pathway
The overall synthesis is a two-step process, starting from 2-butanone and proceeding through the 5-ethyl-5-methylhydantoin intermediate.
Caption: Synthetic pathway for 1,3-Dichloro-5-ethyl-5-methylhydantoin.
Experimental Workflow for Chlorination
The following diagram illustrates the key steps in the experimental protocol for the N-chlorination of 5-ethyl-5-methylhydantoin.
Caption: Workflow for the chlorination of 5-ethyl-5-methylhydantoin.
